molecular formula C7H8N2O4S B3023392 (2-Nitrophenyl)methanesulfonamide CAS No. 51145-00-7

(2-Nitrophenyl)methanesulfonamide

Cat. No.: B3023392
CAS No.: 51145-00-7
M. Wt: 216.22 g/mol
InChI Key: SNCFSWRNEADGAI-UHFFFAOYSA-N
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Description

“(2-Nitrophenyl)methanesulfonamide” is a chemical compound with the linear formula C7H8N2O4S . It has a molecular weight of 216.217 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C7H8N2O4S . The compound has a molecular weight of 216.217 .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 216.217 and a melting point of 139-140 degrees Celsius .

Scientific Research Applications

Fragmentation Patterns in Mass Spectrometry

  • Study : "Ortho Interactions during Fragmentation of N-(2-Nitrophenyl)-Methanesulfonamide and its N-Alkyl Derivatives Upon Electron Ionization" by W. Danikiewicz (1997).
  • Findings : This study discusses the fragmentation patterns upon electron ionization of N-(2-nitrophenyl)-methanesulfonamide. It notes that molecular ions of these compounds undergo rearrangement reactions, leading to the loss of carbonyl compounds and formation of a benzofurazane radical cation. This research offers insights into the "ortho-effect" based reaction mechanisms in mass spectrometry analysis (Danikiewicz, 1997).

Voltammetric Analysis

  • Study : "Voltammetric Study of Nimesulide and Its Differential Pulse Polarographic Determination in Pharmaceuticals" by A. Álvarez-Lueje et al. (1997).
  • Findings : This paper presents the voltammetric analysis of Nimesulide, which includes (2-nitrophenyl)methanesulfonamide. The study highlights the reducibility and oxidizability of Nimesulide, focusing on the cathodic response and nitro group reduction. This research is significant for analytical applications in pharmaceutical analysis (Álvarez-Lueje et al., 1997).

Structural and Spectroscopic Studies

  • Study : "Structural and spectroscopic studies of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane–1,5,7-triazabicyclo[4.4.0]dec-5-ene" by I. Binkowska et al. (2001).
  • Findings : This research provides a detailed analysis of the crystal structure of a complex involving a derivative of this compound. It highlights the structural formation in solid and solution states and discusses hydrogen bonding and molecular interactions, which is crucial for understanding molecular architecture in chemical research (Binkowska et al., 2001).

Synthesis and Chemical Properties

  • Study : "Vicarious Nucleophilic Substitutions of Hydrogen in 1,1,1‐Trifluoro‐N‐[oxido(phenyl)(trifluoromethyl)‐λ4‐sulfanylidene]methanesulfonamide" by T. Lemek et al. (2008).
  • Findings : This study explores the chemical reactions of derivatives of this compound, focusing on vicarious nucleophilic substitution. It provides insights into the reactivity and potential applications in synthetic organic chemistry (Lemek et al., 2008).

Properties

IUPAC Name

(2-nitrophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c8-14(12,13)5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCFSWRNEADGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20533163
Record name 1-(2-Nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51145-00-7
Record name 1-(2-Nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-nitrophenyl)methanesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 29.4 g of the product of Example 2 in 250 ml of diethyl ether was added 6.5 ml of anhydrous ammonia at 5°-15°. After stirring at 15°-25° for 1 hour, the product was filtered off, washed with ether, and water and oven dried at 60° to give 20.5 g of 2-nitrophenylmethanesulfonamide, m.p.=134°-136°.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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